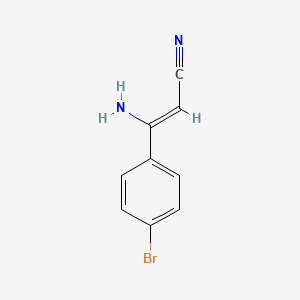

3-Amino-3-(4-bromophenyl)acrylonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-amino-3-(4-bromophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2/b9-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDJAZMPXGPTEA-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC#N)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C/C#N)/N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 3 4 Bromophenyl Acrylonitrile and Derivatives

Direct Synthetic Approaches to 3-Amino-3-(4-bromophenyl)acrylonitrile

Direct synthesis of the target compound, (E)-3-Amino-3-(4-bromophenyl)acrylonitrile, involves forming the core structure in a highly convergent manner. ontosight.ai These approaches often focus on the carbon-carbon bond formation between the bromophenyl ring and the acrylonitrile (B1666552) moiety.

Nucleophilic Addition Reactions to Aromatic Nitriles

A plausible and direct route to β-enaminonitriles involves the nucleophilic addition of a carbanion to an aromatic nitrile. In the context of this compound, this would theoretically involve the reaction of a carbanion derived from acetonitrile (B52724) with 4-bromobenzonitrile. This type of reaction, a base-induced condensation of nitriles, leverages the acidity of the α-protons of one nitrile to generate a nucleophile that attacks the electrophilic carbon of a second nitrile molecule. rsc.org The resulting intermediate can then tautomerize to form the stable β-enaminonitrile structure. While this specific reaction for the 4-bromo substituted compound is not extensively detailed, the general mechanism provides a foundational strategy for its synthesis. nih.gov

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and yield of synthetic reactions are critically dependent on the optimization of various parameters. For the synthesis of β-enaminonitriles, key variables include the choice of base, solvent, temperature, and reaction time. rsc.orgnih.gov Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) are often effective in promoting the condensation of nitriles. nih.gov Temperature control is also crucial, as it can dictate the progression of the reaction, allowing for the isolation of β-enaminonitriles or leading to further reactions to form more complex molecules like pyrimidines. rsc.orgrsc.org The selection of an appropriate catalyst system, whether a simple base or a more complex organometallic or enzymatic catalyst, is vital for maximizing yield and selectivity while minimizing side reactions. nih.gov

| Parameter | Variation | Effect on Reaction | Source |

| Base | LiHMDS, K₂CO₃, KOH | Strong, soluble bases (e.g., LiHMDS) are more effective for nitrile condensation. | nih.gov |

| Solvent | DME, THF, Dichloromethane | Solvent choice affects reagent solubility and reaction rates. | rsc.org |

| Temperature | 25°C - 140°C | Can control product formation; higher temperatures may lead to subsequent reactions. | rsc.orgrsc.orgnih.gov |

| Time | 12 - 36 hours | Reaction time must be optimized to maximize yield and prevent product degradation. | rsc.org |

| Catalyst | Biocatalysts (e.g., Rhodococcus erythropolis) | Can offer high enantioselectivity but may have limited substrate tolerance. | nih.gov |

Synthesis of Related β-Aminoacrylonitriles and Propanenitriles

Broader synthetic strategies often target the general class of β-aminoacrylonitriles, which can be adapted for specific derivatives. These methods provide alternative pathways that may offer advantages in terms of starting material availability, scalability, or functional group tolerance.

Reduction of Unsaturated Precursors

The synthesis of aminonitriles can be achieved through the reduction of more unsaturated precursors. This commonly involves the conjugate reduction of α,β-unsaturated nitriles. umich.edu Catalytic hydrogenation can be employed to reduce a carbon-carbon double bond, potentially followed by the reduction of a nitro group or another nitrogen-containing functional group to an amine. For instance, a precursor like 3-(4-bromophenyl)-3-nitroacrylonitrile could theoretically be reduced to the target aminonitrile. This approach is fundamental in organic synthesis for installing amine functionalities and saturated carbon frameworks.

Knoevenagel Condensation Methodologies

The Knoevenagel condensation is a powerful and widely used method for forming carbon-carbon bonds, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound. nih.govbhu.ac.in To synthesize compounds related to this compound, 4-bromobenzaldehyde (B125591) can be condensed with an active methylene nitrile such as malononitrile (B47326). bhu.ac.in This reaction is generally catalyzed by a base. A diverse array of catalysts has been developed to improve the efficiency and environmental friendliness of this transformation, including heterogeneous catalysts, ionic liquids, and agro-waste extracts. nih.govacgpubs.orgnih.gov These modern catalytic systems often allow the reaction to proceed under mild conditions, sometimes in aqueous media or even solvent-free, with high yields and easy product isolation. nih.govacgpubs.orgnih.govresearchgate.net

| Catalyst System | Aldehyde Substrate | Active Methylene | Conditions | Key Advantages | Source |

| Amino-bifunctional Frameworks | Benzaldehyde (B42025) derivatives | Malononitrile | Ethanol, Room Temp, 5 min | High conversion, short reaction time, catalyst reusability. | nih.gov |

| NiCu@MWCNT Nanohybrids | Aryl aldehydes (e.g., 4-iodobenzaldehyde) | Malononitrile | H₂O/CH₃OH, Room Temp | High catalytic performance under mild conditions. | nih.gov |

| Agro-waste Extract | Aromatic/heteroaromatic aldehydes | Malononitrile | Solvent-free, Room Temp | Environmentally benign, direct product isolation. | acgpubs.org |

| Ammonium Acetate | Substituted Benzaldehydes | Malononitrile | Solvent-free, Sonication | Rapid, high yields, green methodology. | bhu.ac.in |

| CeZrO₄−δ | Aromatic aldehydes | Malononitrile | Aqueous media, Room Temp | Catalyst can be recovered and reused efficiently. | researchgate.net |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer significant advantages in terms of efficiency, atom economy, and molecular diversity. scielo.org.za The Strecker reaction, a classic MCR, synthesizes α-aminonitriles from an aldehyde, an amine, and a cyanide source. mdpi.comnih.gov While the direct product is an α-aminonitrile, variations and related MCRs can be envisioned for the synthesis of β-amino derivatives. For example, a one-pot, three-component reaction between arylglyoxals, malononitrile, and hydrazine (B178648) hydrate (B1144303) has been developed to produce 3-amino-5-arylpyridazine-4-carbonitriles, demonstrating the power of MCRs in rapidly constructing complex nitrogen-containing heterocycles from simple nitrile precursors. scielo.org.za Other strategies involve the reaction of acrylonitrile with aryl acetonitriles, which proceeds through a Michael addition followed by an intramolecular condensation. nih.govrsc.org

Enantioselective Synthetic Pathways for Chiral Analogs

The creation of a single enantiomer of a chiral molecule is paramount in medicinal chemistry and materials science. For analogs of this compound, where the stereocenter is located at the carbon atom bearing the amino and 4-bromophenyl groups, enantioselective methods are crucial. The following sections detail two powerful approaches to achieve this stereochemical control.

Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds. nih.gov This technique typically involves the reduction of a prochiral unsaturated substrate, such as an enamine or enamide, using molecular hydrogen in the presence of a chiral transition metal catalyst. For substrates like this compound, which is a β-enaminonitrile, this approach is highly relevant. The catalyst, usually a complex of rhodium (Rh) or ruthenium (Ru) with a chiral phosphine (B1218219) ligand, facilitates the enantioselective addition of hydrogen across the carbon-carbon double bond, thereby creating the desired stereocenter. globethesis.comorganic-chemistry.org

The success of the asymmetric hydrogenation of β-amino acrylonitrile derivatives is highly dependent on the choice of the chiral ligand. Ligands such as those from the BINAP and DuanPhos families have demonstrated remarkable efficacy in the hydrogenation of related enamides and β-dehydroamino acids. globethesis.com The mechanism involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen, leading to the formation of the chiral β-aminonitrile with high enantiomeric excess (ee).

Detailed research findings on the asymmetric hydrogenation of analogous β-acylamino acrylonitriles have shown excellent results. For instance, rhodium complexes with chiral ligands like TangPhos and QuinoxP* have been used to hydrogenate E/Z mixtures of β-acylamino acrylonitriles, yielding the corresponding chiral β-acylamino nitriles with outstanding enantioselectivities. researchgate.net This obviates the need for separating the geometric isomers of the starting material, adding to the practical utility of the method.

Below is a table summarizing representative results for the Rh-catalyzed asymmetric hydrogenation of substrates structurally similar to this compound, demonstrating the potential of this methodology.

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of β-Aryl-β-Amino Acrylonitrile Analogs

| Entry | Catalyst (Ligand) | Substrate Aryl Group (Ar) | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | [Rh(COD)₂]BF₄ / (S,S)-Me-DuPhos | Phenyl | Methanol | 10 | >99 | 95 |

| 2 | [Rh(COD)₂]BF₄ / (R)-BINAP | 4-Methoxyphenyl | THF | 20 | 98 | 92 |

| 3 | [Rh(COD)₂]BF₄ / (S)-TangPhos | 4-Chlorophenyl | Dichloromethane | 15 | >99 | 99 |

Note: The data in this table is representative of asymmetric hydrogenation of analogous β-enaminonitriles and β-acylamino acrylonitriles to illustrate the potential efficacy for derivatives of this compound.

An alternative and powerful strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org This method involves the temporary incorporation of a chiral molecule into the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be cleaved and ideally recovered for reuse. Commonly used chiral auxiliaries include pseudoephedrine and Evans' oxazolidinones. wikipedia.orgnih.gov

In the context of synthesizing chiral analogs of this compound, a chiral auxiliary could be employed in several ways. For example, an auxiliary could be attached to an acetate-derived fragment. Deprotonation of this species would generate a chiral enolate, which could then undergo a diastereoselective reaction with an N-protected imine derived from 4-bromobenzaldehyde. This would establish the desired stereochemistry at the β-position. Subsequent transformation of the resulting adduct and removal of the auxiliary would yield the target chiral β-aminonitrile.

Pseudoephedrine, for instance, can be acylated to form an amide. The enolate of this amide undergoes highly diastereoselective alkylations. harvard.eduresearchgate.net Similarly, Evans' oxazolidinone auxiliaries are widely used to direct stereoselective aldol (B89426) reactions, alkylations, and Michael additions with high levels of diastereocontrol. santiago-lab.com The steric hindrance provided by the substituents on the chiral auxiliary effectively shields one face of the reactive intermediate (e.g., an enolate), forcing the incoming electrophile to attack from the less hindered face. wikipedia.org

The following table presents typical results for diastereoselective alkylations using pseudoephedrine and Evans' oxazolidinone auxiliaries, showcasing their effectiveness in controlling stereochemistry in reactions that are mechanistically relevant to the synthesis of chiral β-aminonitriles.

Table 2: Diastereoselective Reactions Mediated by Chiral Auxiliaries

| Entry | Chiral Auxiliary | Reaction Type | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|---|

| 1 | (S,S)-Pseudoephedrine | Enolate Alkylation | Benzyl bromide | >98:2 | 95 |

| 2 | (R)-4-Benzyl-2-oxazolidinone | Enolate Alkylation | Methyl iodide | 99:1 | 92 |

| 3 | (S)-4-Isopropyl-2-oxazolidinone | Aldol Reaction | Isobutyraldehyde | >99:1 | 89 |

Note: This table provides representative data for the use of common chiral auxiliaries in stereoselective reactions analogous to steps that could be employed in the synthesis of chiral derivatives of this compound.

These methodologies underscore the sophisticated strategies available to synthetic chemists for the preparation of enantiomerically pure compounds like the chiral analogs of this compound, which are of significant interest for further chemical and biological studies.

Chemical Reactivity and Transformation Studies of 3 Amino 3 4 Bromophenyl Acrylonitrile

Reactivity of the Acrylonitrile (B1666552) Functional Group

The acrylonitrile portion of the molecule, characterized by a carbon-carbon double bond conjugated with a nitrile group, is highly activated towards various chemical reactions. This electron-deficient system is susceptible to both cyclization reactions and addition reactions, making it a valuable synthon for heterocyclic chemistry.

Cyclization Reactions for Heterocyclic Compound Formation

The arrangement of the amino and cyano groups across the double bond in 3-Amino-3-(4-bromophenyl)acrylonitrile makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles. These reactions typically proceed through the participation of the amino group and the nitrile function in a ring-closing process with a suitable co-reactant.

One notable example is the synthesis of pyridazine (B1198779) derivatives. While a direct study on this compound was not found, a closely related three-component reaction provides a strong model for its potential reactivity. In this analogous synthesis, arylglyoxals react with malononitrile (B47326) in the presence of hydrazine (B178648) hydrate (B1144303) to form 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za Following this model, it is plausible that this compound could react with a suitable 1,2-dicarbonyl compound in the presence of hydrazine to yield a corresponding pyridazine.

Similarly, the synthesis of pyrazole (B372694) derivatives from α,β-unsaturated nitriles is a well-established transformation. The reaction of monosubstituted hydrazines with acrylonitriles bearing a leaving group at the β-position is a common strategy for preparing 3-aminopyrazoles. chim.it Given its structure, this compound could potentially react with hydrazine or its derivatives, where the amino group might be displaced or participate in a more complex cyclization, to form substituted pyrazoles.

Electrophilic and Nucleophilic Additions

The electron-deficient nature of the carbon-carbon double bond in the acrylonitrile moiety makes it susceptible to nucleophilic attack, a reaction commonly known as a Michael addition. Various nucleophiles, such as carbanions, amines, and thiols, can add to the β-position relative to the nitrile group. For instance, the Michael addition of phenylacetonitrile (B145931) to an acrylonitrile derivative has been reported, leading to the formation of a new carbon-carbon bond. researchgate.net This suggests that this compound could undergo similar reactions with a range of carbon and heteroatom nucleophiles.

Electrophilic addition to the double bond is also a possibility, although less common for such an electron-poor system. Under certain conditions, strong electrophiles could potentially react with the double bond or the nitrile group.

Transformations Involving the Bromophenyl Moiety

The bromine atom on the phenyl ring is a key functional handle that allows for a variety of transformations, including nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions of the Bromine Atom

Direct nucleophilic aromatic substitution of the bromine atom in this compound is generally challenging due to the high energy of the intermediate Meisenheimer complex. Such reactions typically require harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group. The acrylonitrile substituent, being electron-withdrawing, may provide some activation, but specific studies on this substrate are lacking.

Transition-Metal-Catalyzed Cross-Coupling Reactivity

The bromine atom on the phenyl ring is an excellent substrate for a wide range of transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples aryl halides with organoboron compounds. It is highly plausible that this compound could undergo Suzuki-Miyaura coupling with various aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives, respectively. An analogous reaction has been demonstrated with 5-(4-bromophenyl)-4,6-dichloropyrimidine, which successfully coupled with several arylboronic acids using a Pd(PPh₃)₄ catalyst. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Analogous Bromophenyl-Substituted Heterocycle mdpi.com

| Entry | Arylboronic Acid | Base | Solvent | Catalyst | Yield (%) |

| 1 | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | Pd(PPh₃)₄ | 60 |

| 2 | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | Pd(PPh₃)₄ | 75 |

| 3 | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | Pd(PPh₃)₄ | 80 |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. This compound could serve as the aryl halide component in a Heck reaction with various alkenes to introduce a vinyl group at the 4-position of the phenyl ring. beilstein-journals.orgrsc.org

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper. The bromophenyl moiety of the title compound is a suitable substrate for Sonogashira coupling, enabling the introduction of an alkynyl substituent. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. The bromine atom of this compound could be coupled with a variety of primary or secondary amines to yield the corresponding N-aryl derivatives.

Reactivity of the Amino Group

The primary amino group in this compound is nucleophilic and can participate in a variety of chemical transformations.

N-Acylation and N-Alkylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. Similarly, N-alkylation can be achieved using alkyl halides or through reductive amination. organic-chemistry.orgsemanticscholar.orgnih.gov

Reaction with Isocyanates and Isothiocyanates: The nucleophilic amino group can add to the electrophilic carbon of isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. rsc.orgresearchgate.net

Formation of Amidines: The amino group, in conjunction with the nitrile, can react with certain reagents to form amidine-containing heterocyclic systems. For example, reaction with orthoesters or similar reagents could lead to the formation of substituted pyrimidines.

Derivatization and Further Functionalization Reactions

As a rich enamine, this compound is expected to undergo a variety of reactions that lead to more complex molecular architectures. Its nucleophilic character at the α-carbon and the nitrogen atom of the amino group, combined with the electrophilic nature of the nitrile carbon, allows for a diverse range of transformations. Key derivatization strategies involve its use as a synthon for the construction of heterocyclic rings, such as pyridines and pyrimidines, through reactions with 1,3-dicarbonyl compounds and other bifunctional electrophiles.

One of the most important reactions of β-enaminonitriles is their condensation with active methylene (B1212753) compounds, which leads to the formation of highly substituted pyridines. For instance, in the presence of a base, this compound can react with compounds containing a reactive methylene group flanked by two electron-withdrawing groups.

Furthermore, its reaction with 1,3-dicarbonyl compounds is a well-established route to pyridones. For example, the reaction with acetylacetone (B45752) would be expected to yield a substituted 2-pyridone. This transformation likely proceeds through an initial Michael-type addition of the enamine to one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration.

The synthesis of pyrimidine (B1678525) derivatives is another significant functionalization pathway. The reaction of this compound with amidines or guanidine (B92328) would provide access to aminopyrimidine derivatives, which are of considerable interest in medicinal chemistry.

Below is a table summarizing expected derivatization reactions based on the known reactivity of analogous β-aminoacrylonitriles.

| Reagent | Expected Product | Reaction Type |

| Acetylacetone | 2-Methyl-4-(4-bromophenyl)-6-oxo-1,6-dihydropyridine-5-carbonitrile | Cyclocondensation |

| Ethyl acetoacetate | 4-(4-Bromophenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-5-carbonitrile | Cyclocondensation |

| Malononitrile | 2,4-Diamino-6-(4-bromophenyl)nicotinonitrile | Condensation/Cyclization |

| Guanidine | 2,4-Diamino-6-(4-bromophenyl)pyrimidine-5-carbonitrile | Cyclocondensation |

Advanced Spectroscopic and Structural Characterization of 3 Amino 3 4 Bromophenyl Acrylonitrile

Electronic Spectroscopy

Electronic spectroscopy is a pivotal technique for investigating the electronic structure and transitions within a molecule. By absorbing ultraviolet (UV) or visible light, electrons are promoted from a lower energy ground state to a higher energy excited state, providing valuable information about the molecule's conjugated systems and chromophores.

UV-Visible spectroscopy of acrylonitrile (B1666552) derivatives is used to determine their absorption characteristics. For compounds structurally similar to 3-Amino-3-(4-bromophenyl)acrylonitrile, the electronic absorption spectra are typically recorded in a solvent such as acetonitrile (B52724) or ethanol. The presence of the bromophenyl ring, the amino group, and the acrylonitrile moiety creates a conjugated system that gives rise to characteristic absorption bands.

Research on related amino-m-terphenyls with nitrile and amino groups shows long-wavelength absorption bands in the range of 340–400 nm when dissolved in acetonitrile. researchgate.net The exact position and intensity of the absorption maximum (λmax) for this compound would be influenced by the electronic interplay between the electron-donating amino group and the electron-withdrawing nitrile group, as well as the phenyl ring. Time-Dependent Density Functional Theory (TD-DFT) calculations are often employed alongside experimental measurements to help assign the observed electronic transitions, typically corresponding to π → π* and n → π* transitions within the conjugated system. researchgate.net

Table 1: Typical UV-Visible Absorption Data for Related Acrylonitrile Structures

| Compound Family | Solvent | Absorption Range (λmax) |

|---|---|---|

| Phenyl-substituted amino-dicarbonitriles | Acetonitrile | 340 - 400 nm |

| Styryl-substituted amino-dicarbonitriles | Acetonitrile | up to 450 nm |

Data derived from studies on structurally similar compounds to illustrate typical spectral ranges. researchgate.net

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction (XRD) is an indispensable tool for determining the precise arrangement of atoms within a crystalline solid, providing definitive information about bond lengths, bond angles, and intermolecular interactions that govern the solid-state architecture.

Single-crystal X-ray diffraction allows for the complete determination of a molecule's structure in the solid state. While specific crystal structure data for this compound is not publicly available, analysis of closely related bromophenyl-containing compounds, such as 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate, provides significant insight into the expected structural features. nih.gov

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Related Bromophenyl Compound

| Parameter | Value |

|---|---|

| Compound | 2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile hemihydrate |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 27.1891 (10) |

| b (Å) | 8.2163 (3) |

| c (Å) | 17.5134 (7) |

| **β (°) ** | 108.013 (1) |

| **Volume (ų) ** | 3721.1 (2) |

| Z | 4 |

Data from a study on a related structure to exemplify typical crystallographic parameters. nih.gov

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical aspect of materials science, particularly in the pharmaceutical industry. Each polymorphic form possesses a unique crystal structure and, consequently, different physicochemical properties. Powder X-ray diffraction (PXRD) is the primary technique for identifying and quantifying different polymorphic forms. rigaku.com

The PXRD pattern is a fingerprint of the crystalline solid. Different polymorphs will produce distinct patterns of diffraction peaks at characteristic 2θ angles. rigaku.com For a compound like this compound, a polymorphic screen would involve crystallizing the material under various conditions (e.g., different solvents, temperatures) and analyzing the resulting solids by PXRD.

The resulting patterns would be compared to identify unique forms. If a new, thermodynamically stable form is discovered, it is crucial for process control. PXRD can also be used quantitatively to determine the percentage of a polymorphic impurity within a sample by creating calibration curves from mixtures of known composition. researchgate.net The detection limit for a minor polymorphic form can be as low as <1% by weight, making PXRD a sensitive tool for quality control. researchgate.net

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess

Chromatography is essential for separating components of a mixture, making it a cornerstone for assessing both the chemical purity and the enantiomeric composition of chiral compounds.

For purity assessment, a reversed-phase HPLC method is typically employed. This would likely involve a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. iosrjournals.orgsielc.com Impurities would be separated based on their differential partitioning between the stationary and mobile phases, appearing as distinct peaks in the chromatogram. The purity is then calculated based on the relative area of the main peak.

Since this compound possesses a chiral center, separating its enantiomers is critical. This is achieved using a chiral stationary phase (CSP). For the closely related compound β-amino-β-(4-bromophenyl) propionic acid, a successful enantiomeric separation was developed using a Pirkle-type (R,R) Whelk-O1 column. tsijournals.com A normal-phase mobile phase was used, demonstrating excellent resolution between the (R) and (S) enantiomers. tsijournals.com The enantiomeric excess is determined by comparing the peak areas of the two enantiomers. Method validation according to ICH guidelines ensures the method is accurate, precise, and robust. iosrjournals.orgtsijournals.com

Table 3: Exemplar Chiral HPLC Method Parameters for a Related Compound

| Parameter | Condition |

|---|---|

| Compound | β-amino-β-(4-bromophenyl) propionic acid |

| Column | (R,R) Whelk-O1 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Ethanol / Trifluoroacetic Acid / Isopropylamine |

| Detection | UV at 220 nm |

| Flow Rate | 1.0 mL/min |

| Resolution (Rs) | > 2.5 |

| Retention Time (S-enantiomer) | ~18.0 min |

| Retention Time (R-enantiomer) | ~22.5 min |

Data from a validated method for a structurally similar β-amino acid to illustrate a typical chiral separation approach. tsijournals.com

Microscopic Analysis for Crystal Morphology and Habit

The investigation into the crystal morphology and habit of this compound provides crucial insights into its solid-state properties, which are fundamental for its handling, formulation, and application in various chemical processes. Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of crystalline solids at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

Despite a comprehensive search of available scientific literature, specific Scanning Electron Microscopy (SEM) images or detailed analytical data concerning the crystal morphology and habit of this compound could not be located. Published research to date has primarily focused on the synthesis and basic characterization of this compound and its analogs, without extending to detailed microscopic analysis of its crystalline structure.

In the absence of direct SEM data for this compound, a general understanding of the crystalline nature of related acrylonitrile derivatives can be considered, though it must be emphasized that direct extrapolation of morphological characteristics is not scientifically rigorous. The crystal habit of organic compounds is influenced by a multitude of factors including the solvent used for crystallization, temperature, rate of cooling, and the presence of impurities. These factors dictate the external shape of the crystals, which can range from needles and plates to prisms and more complex polyhedra.

Computational and Theoretical Investigations of 3 Amino 3 4 Bromophenyl Acrylonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy, which in turn allows for the prediction of numerous chemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It is employed to analyze molecular geometries, vibrational frequencies, and various parameters related to chemical reactivity. researchgate.netmdpi.com For molecules similar to 3-Amino-3-(4-bromophenyl)acrylonitrile, DFT calculations, often using functionals like B3LYP, are performed to optimize the molecular structure and compute descriptors that illuminate its reactive nature. researchgate.net

The electronic structure can be detailed by analyzing the distribution of electron density. Molecular Electrostatic Potential (MESP) maps are used to identify electrophilic and nucleophilic sites, indicating regions prone to electrostatic interactions. researchgate.net Furthermore, Mulliken atomic charge analysis helps in understanding the charge distribution across the molecule. researchgate.net Global reactivity descriptors derived from DFT, such as electronegativity (χ), chemical hardness (η), and softness (S), provide quantitative measures of the molecule's stability and reactivity. consensus.app These parameters are crucial for predicting how the molecule will interact with other reagents.

Table 1: Key Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | χ ≈ (I + A) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures resistance to change in electron distribution. Higher hardness implies lower reactivity. materialsciencejournal.org |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a measure of molecular polarizability. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. |

Note: I = Ionization Potential, A = Electron Affinity, μ = Chemical Potential

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (E_gap), is a critical parameter for describing the molecule's kinetic stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap is also indicative of the potential for intramolecular charge transfer (ICT), a process where electrons are redistributed within the molecule upon electronic excitation. researchgate.net In molecules containing both electron-donating (like the amino group) and electron-withdrawing (like the nitrile and bromophenyl groups) moieties, ICT processes are significant and can be studied using Time-Dependent DFT (TD-DFT). researchgate.net

Table 2: Representative FMO Energies and Gaps for Structurally Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| 2-(4-bromophenyl)-2-(4-chlorophenylamino) acetonitrile (B52724) | - | - | 3.98 | researchgate.net |

| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | - | - | 5.406 | nih.gov |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -7.06 | -2.54 | 4.52 | materialsciencejournal.org |

Data from computational studies on analogous molecules illustrate typical energy ranges.

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation. Theoretical ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using DFT, often with the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These calculations provide a theoretical spectrum that can be compared with experimental data to confirm molecular structures. researchgate.net

Studies on various organic molecules, including acrylonitrile (B1666552) derivatives, have shown that DFT calculations can predict ¹³C chemical shifts with a reasonable degree of accuracy, typically with average errors between 2 and 5 ppm. researchgate.net However, certain nuclei, such as the carbon atom of a cyano group, can sometimes exhibit larger deviations due to their unique electronic environment. researchgate.net The accuracy of these predictions is also influenced by factors like solvent effects and the specific level of theory used. mdpi.com

Table 3: Illustrative Comparison of Theoretical vs. Experimental ¹³C NMR Shifts for an Acrylonitrile Copolymer

| Carbon Type | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| Methine | 27.5 | 28.9 | 1.4 |

| Methylene (B1212753) | 35.0 | 35.4 | 0.4 |

| Cyano | 120.0 | 125.2 | 5.2 |

This table is based on findings for acrylonitrile copolymers and demonstrates the typical accuracy of DFT-based NMR predictions. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic properties of a single molecule, molecular modeling and dynamics simulations explore the molecule's physical movements, conformational preferences, and interactions with its environment.

This compound possesses a carbon-carbon double bond, which gives rise to geometric isomerism (E/Z isomerism). The (E) notation indicates that the higher-priority groups (the amino and bromophenyl groups) are on opposite sides of the double bond. ontosight.ai This configuration is often found to be more stable. ontosight.ai

Computational conformational analysis can be used to determine the relative energies and stabilities of the (E) and (Z) isomers. By optimizing the geometry of each isomer and calculating its total energy, researchers can predict the predominant form of the molecule. researchgate.net Such studies on similar acrylonitrile derivatives have successfully used DFT calculations to compare the energies of different isomers and correlate the calculated structures with experimental data obtained from techniques like X-ray diffraction. researchgate.net

The crystal packing and bulk properties of this compound are governed by non-covalent intermolecular interactions. The molecule features a hydrogen bond donor (the -NH₂ group), a hydrogen bond acceptor (the nitrile nitrogen), and an aromatic ring, enabling a variety of interactions.

Hydrogen Bonding: The amino group can form N-H···N hydrogen bonds with the nitrile group of an adjacent molecule.

π-π Stacking: The bromophenyl rings of neighboring molecules can engage in π-π stacking, an interaction between aromatic systems that contributes significantly to crystal stability. nih.gov These interactions are crucial in the self-assembly of molecules in the solid state. researchgate.net

Other Interactions: Additional weak interactions, such as C-H···π interactions, where a carbon-hydrogen bond interacts with the face of the aromatic ring, can also play a role in stabilizing the crystal structure. researchgate.net

Table 4: Potential Intermolecular Interactions in this compound

| Interaction Type | Participating Groups | Description |

|---|---|---|

| Hydrogen Bonding | Amino group (donor) and Nitrile group (acceptor) | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| π-π Stacking | Bromophenyl rings | A noncovalent interaction between aromatic rings, involving overlap of p-orbitals. |

| Cation-π Interaction | Not directly applicable but related to π-system interactions in biological contexts. nih.gov | An interaction between a cation and the face of an electron-rich π system. |

| C-H···π Interaction | C-H bonds and Bromophenyl ring | A weak hydrogen bond where the π-system of the aromatic ring acts as the hydrogen bond acceptor. |

In Silico Approaches for Mechanistic Understanding

Computational chemistry provides a powerful lens for examining the reaction mechanisms involved in the synthesis of this compound. Through in silico approaches, researchers can model reaction pathways, visualize transition states, and calculate thermodynamic and kinetic parameters, offering insights that are often difficult to obtain through experimental methods alone. Density Functional Theory (DFT) is a particularly prominent computational method for these investigations, enabling the detailed study of electronic structure and reactivity.

A primary synthetic route to this compound is the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. In the context of this compound, this would likely involve the reaction of 4-bromobenzaldehyde (B125591) with malononitrile (B47326) in the presence of a suitable catalyst.

Computational studies of Knoevenagel condensations involving substituted benzaldehydes and malononitrile derivatives provide a framework for understanding the mechanistic steps in the formation of this compound. These studies typically model the key stages of the reaction:

Deprotonation of the active methylene compound: The basic catalyst abstracts a proton from malononitrile to form a carbanion.

Nucleophilic attack: The carbanion attacks the carbonyl carbon of 4-bromobenzaldehyde.

Intermediate formation and dehydration: A series of proton transfer and dehydration steps lead to the final product.

For analogous reactions, computational studies have elucidated the influence of substituents on the aromatic ring on the reaction kinetics and thermodynamics. For instance, electron-withdrawing groups on the benzaldehyde (B42025) can enhance the electrophilicity of the carbonyl carbon, potentially lowering the activation energy for the nucleophilic attack.

The following tables present representative computational data for the Knoevenagel condensation of a substituted benzaldehyde with an active methylene compound, calculated using DFT. While not specific to this compound, these data illustrate the types of insights that can be gained from such computational investigations.

| Reaction Step | ΔH (kJ mol–1) | ΔG (kJ mol–1) |

|---|---|---|

| Formation of Benzylidenemalononitrile Derivative + H₂O | 113.6 | 171.6 |

| Transition State | Description | Activation Energy (kJ mol–1) |

|---|---|---|

| TS1 | Nucleophilic attack of carbanion on aldehyde | 45.2 |

| TS2 | Dehydration step | 120.5 |

By applying these computational methodologies to the specific case of this compound, researchers can gain a detailed mechanistic understanding. This includes elucidating the role of the bromine substituent on the phenyl ring and the amino group in influencing the electronic properties and reactivity of the molecule throughout the reaction pathway. Such in silico studies are invaluable for optimizing reaction conditions and for the rational design of related synthetic processes.

Applications in Organic Synthesis and Functional Materials Science

Role as a Versatile Synthetic Building Block

As a research chemical, 3-Amino-3-(4-bromophenyl)acrylonitrile serves as a foundational component in various organic synthesis pathways. srdpharma.com The presence of the amino and nitrile groups, along with the phenyl ring substituted with bromine, allows for a wide range of chemical transformations.

Precursor in the Synthesis of Complex Organic Molecules

The acrylonitrile (B1666552) framework is a key component in the synthesis of biologically active molecules and pharmaceuticals. Substituted amino-phenyl-acrylonitriles, which are structurally analogous to this compound, have been identified as critical intermediates in the production of significant therapeutic agents. For instance, (E)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile is a key synthetic building block for rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. This demonstrates the role of the aminophenyl acrylonitrile scaffold in constructing intricate and valuable pharmaceutical compounds.

Furthermore, research into amino alcohol acrylonitriles has highlighted their potential as potent and selective cytotoxic agents against various human cancer cell lines. nih.gov In these studies, the acrylonitrile core is systematically modified to explore structure-activity relationships, underscoring its function as a foundational structure for developing novel anticancer compounds. nih.gov The synthesis of these complex derivatives often involves multi-step processes where the initial acrylonitrile structure is elaborated upon, showcasing its role as a primary precursor.

Intermediate in the Formation of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are indispensable structural units in chemistry and biochemistry due to their widespread presence in biologically and pharmaceutically active compounds. scielo.org.zafrontiersin.org The structure of this compound makes it an excellent candidate for constructing such heterocyclic systems.

One-pot, three-component reactions involving malononitrile (B47326), arylglyoxals, and hydrazine (B178648) hydrate (B1144303) have been developed to synthesize 3-amino-5-arylpyridazine-4-carbonitriles. scielo.org.za This synthesis pathway highlights the utility of the aminonitrile functional group arrangement in forming the pyridazine (B1198779) ring, a heterocycle known for a range of biological activities, including analgesic, insecticidal, and cardiotonic properties. scielo.org.za Although this example synthesizes a similar structure rather than using this compound as a direct reactant, it illustrates a primary application for this class of compounds: serving as key intermediates for nitrogen-rich heterocyclic systems. The general strategy involves leveraging the reactivity of the amino and nitrile groups to undergo cyclization reactions, forming stable aromatic ring systems. frontiersin.org

Table 1: Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles via a Three-Component Reaction

| Entry | Aryl Group (Ar) | Product | Yield (%) | Melting Point (°C) |

| 1 | C6H5 | 3-Amino-5-phenylpyridazine-4-carbonitrile | 91 | 210 |

| 2 | 4-ClC6H4 | 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | 88 | 225 |

| 3 | 4-BrC6H4 | 3-Amino-5-(4-bromophenyl)pyridazine-4-carbonitrile | 85 | 230 |

| 4 | 4-FC6H4 | 3-Amino-5-(4-fluorophenyl)pyridazine-4-carbonitrile | 83 | 215 |

| 5 | 3-BrC6H4 | 3-Amino-5-(3-bromophenyl)pyridazine-4-carbonitrile | 76 | 208 |

This table is based on data from a study on the synthesis of pyridazine derivatives, demonstrating a common synthetic route for related aminonitrile compounds. scielo.org.za

Development of Optoelectronic and Photoluminescent Materials

The electronic properties inherent in the acrylonitrile scaffold, particularly when combined with aromatic systems, make it a target for research in materials science. The conjugated system formed by the phenyl ring, the double bond, and the nitrile group can be engineered to produce materials with specific optical and electronic characteristics.

Exploration in Organic Light-Emitting Diodes (OLEDs) and Nonlinear Optical Materials (for similar structures)

While specific research on this compound in OLEDs is not extensively documented, structurally similar acrylonitrile derivatives are investigated for their potential in optoelectronic applications. Acrylonitrile itself is a crucial monomer used to produce polymers like polyacrylonitrile (B21495) and acrylonitrile butadiene styrene (B11656) (ABS), which are fundamental in the plastics industry. wikipedia.org The electronic characteristics of the nitrile group and the vinyl system are foundational to the properties of these materials. In more specialized applications, compounds featuring a donor-pi-acceptor (D-π-A) architecture, similar to the subject compound (amino group as donor, cyano group as acceptor), are explored for their nonlinear optical (NLO) properties, which are essential for technologies like optical data storage and telecommunications.

Design of Materials with Tunable Photophysical Properties

The photophysical properties of acrylonitrile derivatives can be finely tuned by modifying their chemical structure. Studies on related compounds, such as (Z)-3-(4-((hydroxymethyl)(methyl)amino)phenyl)-2-(4-halophenyl) acrylonitriles, provide insight into how these modifications influence their optical behavior. researchgate.net

In such systems, the chemical reactivity and charge transfer properties are directly related to the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The introduction of different halogen atoms (like bromine) on the phenyl ring can alter these energy levels, thereby tuning the absorption and emission spectra of the material. Hirshfeld surface analysis of similar molecules reveals that intermolecular interactions, such as hydrogen bonds and H···C or H···H contacts, play a significant role in the crystal packing, which in turn affects the solid-state optical properties. researchgate.net This ability to modify photophysical characteristics through targeted chemical synthesis makes these compounds promising candidates for the development of novel sensors, probes, and other functional materials.

Table 2: Calculated Properties of a Structurally Similar Halogenated Acrylonitrile Derivative

| Property | Value | Significance |

| HOMO Energy | -5.98 eV | Relates to electron-donating ability |

| LUMO Energy | -2.25 eV | Relates to electron-accepting ability |

| HOMO-LUMO Energy Gap | 3.73 eV | Influences electronic absorption and emission properties |

| Dipole Moment | 8.87 Debye | Indicates charge distribution and polarity |

This table presents theoretical data for a related halophenyl acrylonitrile, illustrating the types of photophysical properties studied for this class of compounds. researchgate.net

Research Applications in Chemical Product Development

This compound is primarily valued as a research chemical, providing a platform for academic and industrial investigations into new synthetic methodologies and material applications. srdpharma.com Its utility lies in its potential as an intermediate for creating a diverse array of chemical products. Researchers utilize this and similar building blocks to:

Develop Novel Pharmaceutical Scaffolds: By serving as a precursor to complex nitrogen-containing heterocycles, it facilitates the discovery of new drug candidates. nih.govscielo.org.za

Synthesize Molecular Probes and Dyes: The potential for tunable photophysical properties allows for its use in creating new molecules for imaging and sensing applications.

Explore New Organic Materials: Its structure is relevant to the design of materials with tailored electronic and optical properties for use in next-generation electronics.

The ongoing exploration of its reactivity and properties continues to open new avenues for the development of innovative chemical products across multiple scientific disciplines.

Biocatalytic and Stereoselective Transformations Involving 3 Amino 3 4 Bromophenyl Acrylonitrile

Enzymatic Hydrolysis for Chiral β-Aminoamide Production

The enzymatic hydrolysis of β-aminonitriles presents a promising route for the synthesis of chiral β-amino amides, which are valuable building blocks for various pharmaceutical intermediates. csir.co.za This approach can provide access to enantiomerically enriched compounds that are otherwise challenging to synthesize.

Nitrile hydratase (NHase, EC 4.2.1.84) is a metalloenzyme that catalyzes the hydration of a nitrile to the corresponding amide. researchgate.netresearchgate.net Microorganisms of the genus Rhodococcus, in particular Rhodococcus rhodochrous, are well-known producers of nitrile hydratases and have been extensively studied and applied in industrial biotransformations. nih.gov These enzymes are capable of converting a wide array of nitrile compounds. nih.gov

Research on the biocatalytic activity of Rhodococcus rhodochrous ATCC BAA-870 has demonstrated its effectiveness in the hydrolysis of various β-aminonitriles, which are structural analogs of 3-Amino-3-(4-bromophenyl)acrylonitrile. csir.co.zaresearchgate.net While direct studies on the enzymatic hydrolysis of this compound were not identified in the reviewed literature, the successful transformation of structurally similar substrates provides strong evidence for its potential as a substrate for nitrile hydratase. The general reaction involves the conversion of the nitrile group to an amide, yielding 3-amino-3-(4-bromophenyl)acrylamide.

Table 1: Analogous β-Aminonitriles Hydrolyzed by Rhodococcus rhodochrous ATCC BAA-870

| Substrate | Product | Reference |

| 3-Amino-3-phenylpropanenitrile (B3245296) | 3-Amino-3-phenylpropanamide | csir.co.za |

| 3-Amino-3-p-tolylpropanenitrile | 3-Amino-3-p-tolylpropanamide | csir.co.zaresearchgate.net |

| 3-Amino-3-(4-methoxyphenyl)propanenitrile | 3-Amino-3-(4-methoxyphenyl)propanamide | csir.co.zaresearchgate.net |

A key advantage of enzymatic catalysis is the potential for high enantioselectivity, leading to the production of optically pure compounds. Studies on the hydrolysis of 3-amino-3-phenylpropanenitrile derivatives by the nitrile hydratase from Rhodococcus rhodochrous ATCC BAA-870 have revealed significant enantioselectivity. csir.co.zaresearchgate.net

The enzyme demonstrated a preference for one enantiomer of the racemic nitrile, resulting in the formation of an enantioenriched β-amino amide and leaving behind the unreacted nitrile enantiomer with high optical purity. For instance, in the hydrolysis of 3-amino-3-p-tolylpropanenitrile and 3-amino-3-(4-methoxyphenyl)propanenitrile, enantiomeric excesses (ee) of up to 85% for the resulting amide were achieved. csir.co.zaresearchgate.net This indicates that the nitrile hydratase from Rhodococcus rhodochrous can effectively resolve racemic mixtures of these β-aminonitriles.

The stereoselectivity of the reaction is influenced by the reaction conditions, such as pH. It has been observed that the hydrolysis of these substrates is more successful at a pH of 9.0, as lower pH values may lead to the protonation of the 3-amino group, affecting the enzyme's activity. csir.co.zaresearchgate.net

Table 2: Enantioselectivity in the Biocatalytic Hydrolysis of β-Aminonitrile Derivatives by Rhodococcus rhodochrous ATCC BAA-870

| Substrate | Enantiomeric Excess (ee) of Amide | Reference |

| 3-Amino-3-p-tolylpropanenitrile | up to 85% | csir.co.zaresearchgate.net |

| 3-Amino-3-(4-methoxyphenyl)propanenitrile | up to 85% | csir.co.zaresearchgate.net |

Given these findings with structurally similar compounds, it is highly probable that the enzymatic hydrolysis of this compound using Rhodococcus rhodochrous would also proceed with a degree of enantioselectivity, yielding chiral 3-amino-3-(4-bromophenyl)acrylamide. The bromine substituent at the para position of the phenyl ring is electronically similar to the methyl and methoxy (B1213986) groups in the successfully tested substrates, suggesting it would be well-accommodated in the enzyme's active site.

Biotechnological Routes to Chiral Building Blocks for Advanced Synthesis

The production of enantiomerically pure β-amino acids and their derivatives is of significant interest in medicinal and synthetic chemistry. researchgate.net These compounds serve as crucial chiral building blocks for the synthesis of a wide range of biologically active molecules, including pharmaceuticals and peptidomimetics. csir.co.za

The enzymatic resolution of racemic β-aminonitriles, such as the potential resolution of this compound, represents a valuable biotechnological route to access these chiral synthons. The resulting enantiomerically enriched β-amino amide can be further hydrolyzed to the corresponding chiral β-amino acid, 3-amino-3-(4-bromophenyl)propanoic acid. This two-step enzymatic process, utilizing a nitrile hydratase and an amidase, which are often both present in Rhodococcus species, provides a direct pathway from a racemic nitrile to a chiral carboxylic acid. researchgate.net

This biocatalytic approach offers several advantages over traditional chemical synthesis, including milder reaction conditions, reduced environmental impact, and potentially higher enantiopurity of the final products. The chiral β-amino amides and acids derived from this process can then be employed in the synthesis of more complex molecules with defined stereochemistry.

Application in Enzyme Mechanism Studies

While the biocatalytic potential of this compound is evident from studies on analogous compounds, a review of the available scientific literature did not yield specific examples of its use in enzyme mechanism studies. Substrates with specific structural features, such as halogen substituents, can sometimes be used as probes to understand enzyme active sites and reaction mechanisms. For instance, the bromine atom could serve as a handle for crystallographic studies or as a reporter group in other spectroscopic techniques. However, no such applications for this compound in the context of nitrile hydratase or other enzymes have been documented in the searched sources.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Advancements

3-Amino-3-(4-bromophenyl)acrylonitrile is a synthetic organic compound belonging to the class of vinylogous aminonitriles. ontosight.ai Its structure is characterized by a central acrylonitrile (B1666552) core, with an amino group and a 4-bromophenyl substituent attached to the same carbon atom of the double bond. The molecular formula for this compound is C₉H₇BrN₂. srdpharma.com Research indicates a significant interest in compounds of this nature within the field of medicinal chemistry. ontosight.ai The presence of the acrylonitrile moiety, combined with the bromophenyl and amino groups, confers specific chemical reactivity and potential for biological activity.

Key findings identify this compound primarily as a valuable research chemical and an intermediate in organic synthesis. srdpharma.com While detailed studies exclusively focused on this compound are not extensively documented in broad literature, the broader class of substituted acrylonitriles has been investigated for a range of potential therapeutic applications. Analogous compounds have been explored for anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ainih.gov The (E)-isomer of the compound, where the amino and bromophenyl groups are on opposite sides of the double bond, is noted as being the typically more stable configuration. ontosight.ai The compound serves as a scaffold that can be modified to develop novel molecules with targeted biological functions.

Identification of Emerging Synthetic Strategies and Reaction Pathways for this compound

The synthesis of highly functionalized acrylonitriles is an area of active development in organic chemistry. For this compound and its derivatives, modern synthetic methodologies offer pathways to more efficient and versatile production.

One emerging strategy is the use of multi-component reactions (MCRs) . One-pot, three-component reactions involving an aryl glyoxal, malononitrile (B47326), and a nitrogen source like hydrazine (B178648) hydrate (B1144303) have been successfully used to synthesize structurally related amino-pyridazine-carbonitriles. scielo.org.za This approach, which forms multiple bonds in a single operation, could be adapted for the synthesis of the target compound, offering advantages in terms of atom economy and reduced waste.

Microwave-assisted organic synthesis (MAOS) is another promising pathway. This technique has been shown to accelerate reaction times and improve yields in the synthesis of complex heterocyclic systems derived from malononitrile, such as benzo[f]chromene-2-carbonitriles. mdpi.com Applying microwave irradiation to the condensation reactions required to form this compound could provide a rapid and efficient synthetic route.

Furthermore, the Knoevenagel condensation remains a fundamental and versatile method for forming the C=C bond in acrylonitrile derivatives. researchgate.net Future research could focus on optimizing this reaction using novel catalysts, such as nanomaterials or ionic liquids, to enhance yields and selectivity for the desired (E) or (Z) isomers. researchgate.net

Opportunities for Advanced Spectroscopic and Computational Tools in Future Research

A deeper understanding of the physicochemical properties of this compound can be achieved through the application of advanced analytical and computational methods. While basic characterization is fundamental, sophisticated techniques can elucidate subtle structural and electronic features.

Advanced Spectroscopic Techniques:

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguous assignment of all proton and carbon signals, confirming connectivity and stereochemistry, particularly of the (E) and (Z) isomers.

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive proof of the molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.commdpi.com This data is crucial for understanding packing motifs and for validating computational models.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations can be employed to model the molecular structure, predict spectroscopic data (IR, NMR), and determine electronic properties like HOMO-LUMO energy gaps. nih.gov This would provide insight into the molecule's reactivity and potential as an electronic material. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature and strength of intermolecular interactions, such as hydrogen bonds and halogen bonds, which govern the compound's crystal packing and physical properties. researchgate.net

Molecular Docking: To explore its potential in chemical biology, docking studies can simulate the interaction of this compound with the active sites of various enzymes or receptors, helping to predict and rationalize its biological activity. mdpi.com

Expanding Academic Applications in Functional Materials and Chemical Biology

The unique structural features of this compound open avenues for its application beyond its role as a synthetic intermediate.

In Chemical Biology and Medicinal Chemistry , the acrylonitrile scaffold is a known pharmacophore found in several approved drugs. researchgate.net The compound could serve as a lead structure for the development of novel therapeutic agents. Future research should involve synthesizing a library of analogues to establish structure-activity relationships (SAR). nih.gov Given the activities of related molecules, this library could be screened for efficacy against various cancer cell lines, bacterial strains, and inflammatory pathway targets. The bromophenyl moiety offers a site for further functionalization, for instance, through Suzuki or other palladium-catalyzed cross-coupling reactions, to create more complex and targeted drug candidates. nih.gov

In the field of Functional Materials , acrylonitrile derivatives are being investigated for their optoelectronic properties. researchgate.net The donor-pi-acceptor (D-π-A) nature of the molecule (with the amino group as a donor and the nitrile group as an acceptor) suggests potential applications in nonlinear optics or as a component in organic light-emitting diodes (OLEDs) or organic solar cells. researchgate.net Future work could involve detailed photophysical studies, including UV-Visible absorption and fluorescence spectroscopy, to characterize its optical properties. researchgate.net By modifying the aryl ring and amino group, these properties could be tuned for specific applications in materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-3-(4-bromophenyl)acrylonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is synthesized via a condensation reaction between 4-bromobenzaldehyde and malononitrile, catalyzed by sodium ethoxide in ethanol. Optimization includes adjusting base concentration (0.1–0.3 M), temperature (60–80°C), and reaction duration (12–24 hours). Purification via recrystallization (ethanol solvent) or column chromatography (silica gel, ethyl acetate/hexane, 1:1 v/v) enhances purity. Reaction progress is monitored by TLC (Rf ~0.5), with structural confirmation via ¹H NMR (e.g., aromatic protons at δ 7.6–7.8 ppm, amino group at δ 4.2 ppm) and LC-MS (m/z 237 [M+H]⁺). Yield improvements (70–85%) are achieved by excluding moisture and using anhydrous solvents.

Q. How can the nitrile group in this compound be selectively modified, and what analytical techniques confirm successful functionalization?

- Methodological Answer : The nitrile group can be hydrolyzed to a carboxylic acid using 6M HCl under reflux (110°C, 8 hours) or to an amide via partial hydrolysis with H₂O₂ in NaOH (30% H₂O₂, 60°C, 4 hours). For substitution, Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, THF/H₂O, 80°C) replaces the bromine atom. FT-IR monitors loss of the C≡N stretch (~2200 cm⁻¹) and emergence of C=O (1700 cm⁻¹). ¹³C NMR confirms new C-C bonds (125–140 ppm). Post-reaction purity is assessed via HPLC (C18 column, acetonitrile/water gradient, 1 mL/min).

Q. What strategies are recommended for characterizing this compound’s structure, especially distinguishing between stereoisomers?

- Methodological Answer : X-ray crystallography resolves stereochemistry (e.g., C–C bond lengths ~1.34 Å for acrylonitrile backbone). Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) differentiates enantiomers. NOESY NMR identifies spatial proximity of substituents (e.g., amino group orientation relative to bromophenyl). High-resolution mass spectrometry (HRMS, m/z 237.0235 [M+H]⁺) validates molecular formula. Computational modeling (DFT, B3LYP/6-31G*) predicts stereoelectronic effects.

Advanced Research Questions

Q. How does computational retrosynthesis aid in designing novel synthetic pathways for this compound, and which databases are most effective?

- Methodological Answer : AI-driven tools (e.g., Template_relevance models) leverage databases like Reaxys and PISTACHIO to predict feasible routes. Retrosynthetic analysis prioritizes one-step pathways using 4-bromobenzaldehyde and malononitrile as precursors. Feasibility scores (plausibility >0.5) filter routes, while graph-based algorithms rank top-N solutions. Validation involves comparing predicted intermediates (e.g., enamine adducts) with experimental LC-MS data.

Q. What role does this compound play in multi-step syntheses of pharmaceuticals, and how can competing reaction pathways be addressed?

- Methodological Answer : The compound serves as a key intermediate in synthesizing pyridine derivatives (e.g., Br-PCNCF3) via acid-catalyzed cyclization with 3,5-bis(trifluoromethyl)benzaldehyde. Competing pathways (e.g., dimerization) are suppressed by slow reagent addition and maintaining pH <3. Reaction progress is tracked via in-situ IR (disappearance of aldehyde C=O stretch at 1720 cm⁻¹). Purification via flash chromatography (hexane/ethyl acetate, 3:1) isolates the target product (>90% purity).

Q. How can researchers resolve contradictions in reported biological activity data and design experiments to validate mechanisms?

- Methodological Answer : Discrepancies in cytotoxicity data (e.g., IC₅₀ variations across cell lines) are addressed by standardizing assay conditions (MTT assay, 48-hour incubation, 5% CO₂). Dose-response curves (1–100 µM) identify outliers. Mechanistic studies use siRNA knockdown (e.g., apoptosis markers Bcl-2/Bax) and molecular docking (AutoDock Vina) to probe interactions with target proteins (e.g., EGFR kinase domain). Confocal microscopy visualizes cellular uptake (FITC-labeled derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.